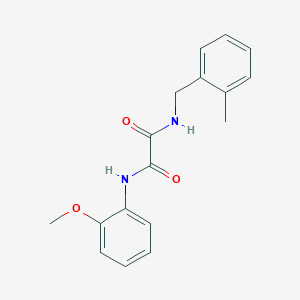

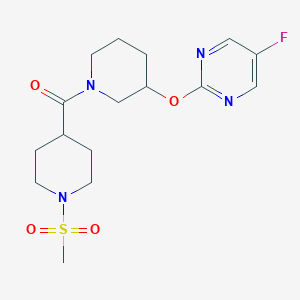

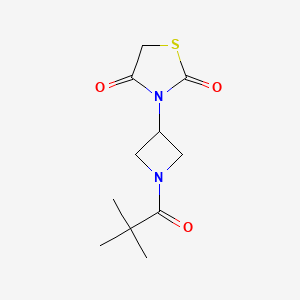

![molecular formula C11H9F2N3O2S B2566253 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1340970-26-4](/img/structure/B2566253.png)

2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions . For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides involves starting from 4-chloropyridine-3-sulfonamide via N’-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are further converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular formula of 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide is C11H9F2N3O2S. The molecular weight is 285.27.Scientific Research Applications

Photoredox-Catalyzed Intramolecular Aminodifluoromethylation

One application involves the photoredox catalyzed aminodifluoromethylation of unactivated alkenes, utilizing HCF2SO2Cl as the HCF2 radical source. Sulfonamides, including compounds similar to 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide, were active nucleophiles in tandem addition/oxidation/cyclization processes, forming pyrrolidines and lactones in moderate to excellent yields. This method highlights the utility of sulfonamides in synthesizing complex heterocyclic structures under photoredox conditions (Zhang, Tang, Thomoson, & Dolbier, 2015).

Carbonic Anhydrase Inhibition

Another significant application is found in the design of potent and isoform-selective carbonic anhydrase inhibitors. The structural modification of sulfonamides, including pyridine sulfonamides, has shown drastic differences in inhibitory properties against various isoforms of the enzyme carbonic anhydrase. This selectivity is crucial for targeting tumor-associated isoforms, highlighting the therapeutic potential of sulfonamides in cancer treatment (Bozdağ et al., 2014).

Heterocyclic Sulfonamides Synthesis

The efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative showcases another application. This method has been effectively demonstrated in the synthesis of pyrazole-4-sulfonamides, expanding the accessibility of heterocyclic sulfonyl compounds for various medicinal chemistry applications (Tucker, Chenard, & Young, 2015).

Antibacterial Properties and Metal Complexation

Sulfonamides derived from 2-pyridyl structures have also been studied for their antibacterial properties and potential in forming metal complexes. For instance, N-(2-pyridyl) 4-toluene sulfonamide was prepared and its complexation with palladium explored for applications in Heck and Suzuki reactions. This complex exhibited distinct antibacterial behaviors against common pathogens, suggesting a multifaceted role of sulfonamides in both catalysis and antimicrobial activity (Mehdipour et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

It is known that sulfonamide compounds, such as 2-[(3,4-difluorophenyl)amino]pyridine-3-sulfonamide, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that the effects of similar sulfonamide drugs give rise to hindrances in cell division, making the drugs bacteriostatic rather than bactericidal .

Action Environment

It is known that the success of similar compounds, such as those used in suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

properties

IUPAC Name |

2-(3,4-difluoroanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2S/c12-8-4-3-7(6-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDDFVIKVYJYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

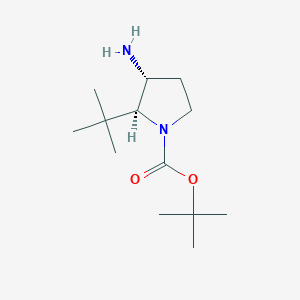

![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2566171.png)

![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2566185.png)

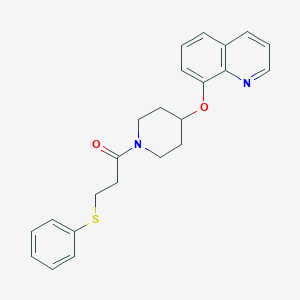

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)